molecular formula C8H5BrClF3O B14875159 1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene

1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene

Cat. No.: B14875159
M. Wt: 289.47 g/mol
InChI Key: GGCGCMLODCCOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 3-(chloromethyl)-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoromethoxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The bromine and chlorine atoms can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-(trifluoromethoxy)benzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    1-Bromo-3-chloro-2-(trifluoromethoxy)benzene: Has a different substitution pattern on the benzene ring, leading to variations in chemical reactivity and applications.

    1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Contains a trifluoroethoxy group instead of a trifluoromethoxy group, affecting its physical and chemical properties.

Properties

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

IUPAC Name

1-bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrClF3O/c9-6-1-5(4-10)2-7(3-6)14-8(11,12)13/h1-3H,4H2

InChI Key

GGCGCMLODCCOCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.